(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide
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Overview
Description
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indoline core, a nitrophenyl group, and an acrylamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives.
Introduction of the Acrylamide Moiety: The acrylamide group is introduced via acryloylation reactions, often using acryloyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to various biological effects. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-ethyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
(Z)-N-methyl-1-(3-(4-nitrophenyl)acryloyl)indoline-2-carboxamide: Similar structure but with different substituents on the indoline core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-methyl-1-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-20-19(24)17-12-14-4-2-3-5-16(14)21(17)18(23)11-8-13-6-9-15(10-7-13)22(25)26/h2-11,17H,12H2,1H3,(H,20,24)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWWWNJPQMILEQ-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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